molecular formula C22H28N2O4S B2863159 N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1040634-89-6

N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2863159
CAS No.: 1040634-89-6
M. Wt: 416.54
InChI Key: BFXPVZKKIOZNSW-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a tosylpiperidine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:

    Formation of the Tosylpiperidine Intermediate: The tosylation of piperidine is achieved by reacting piperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with an appropriate electrophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the tosylpiperidine intermediate with the ethoxyphenyl derivative in the presence of an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the acetamide functional group, potentially converting it to an amine.

    Substitution: The tosyl group can be substituted under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific biological targets. Generally, compounds of this nature may interact with:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    Cellular Pathways: Affecting various cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Uniqueness

“N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is unique due to the presence of the ethoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-28-20-11-9-18(10-12-20)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-7-17(2)8-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXPVZKKIOZNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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